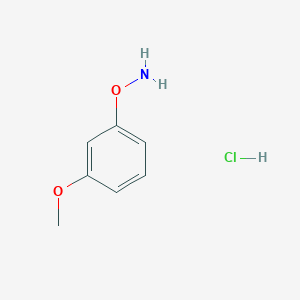

O-(3-Methoxyphenyl)hydroxylamine Hydrochloride

Description

O-(3-Methoxyphenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with a 3-methoxyphenyl moiety. This compound is primarily used as a derivatization reagent in analytical chemistry to detect carbonyl-containing compounds (e.g., aldehydes, ketones) by forming stable oximes or hydrazones. Its structure combines a hydroxylamine backbone with a methoxy group at the meta position of the aromatic ring, influencing its electronic properties and reactivity .

Properties

Molecular Formula |

C7H10ClNO2 |

|---|---|

Molecular Weight |

175.61 g/mol |

IUPAC Name |

O-(3-methoxyphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H9NO2.ClH/c1-9-6-3-2-4-7(5-6)10-8;/h2-5H,8H2,1H3;1H |

InChI Key |

IBUKXKVXUFQZGG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)ON.Cl |

Origin of Product |

United States |

Preparation Methods

Method Based on Hydrolysis of O-Substituted Benzaldehyde Oximes

According to the patent US5382685A, O-substituted hydroxylammonium salts, including this compound, can be synthesized by hydrolyzing O-substituted benzaldehyde oximes under controlled acidic conditions. The process generally involves:

- Starting with the O-substituted benzaldehyde oxime precursor.

- Hydrolysis in the presence of mineral acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid.

- Conducting the reaction at temperatures ranging from 0°C to 100°C, preferably 40°C to 80°C, to avoid decomposition of the hydroxylamine.

- Using water as a solvent in molar excess to facilitate hydrolysis and act as a medium.

- Isolation of the hydroxylamine hydrochloride salt by adjusting pH and removing excess water via azeotropic distillation or filtration.

This method avoids the use of highly toxic reagents and allows for the isolation of the product in high purity by filtration and drying steps. The reaction conditions are mild and safe, with temperatures kept below the decomposition points of the O-substituted hydroxylamines.

Multi-Step Preparation via Acetyl Hydroxylamine Intermediates

A Chinese patent CN102976968A describes a three-step preparation method for methoxylamine hydrochloride derivatives, which can be adapted for this compound. The steps are:

| Step | Description | Key Reagents and Conditions |

|---|---|---|

| 1. Preparation of Acetyl Hydroxylamine | Dissolve oxammonium hydrochloride and salt of wormwood in 40-60% aqueous ethanol, add ethyl acetate, reflux 2-3 hours, wash and dry to obtain acetyl hydroxylamine. | Oxammonium hydrochloride, salt of wormwood, ethanol, ethyl acetate; reflux 2-3h |

| 2. Preparation of Acetyl Vasoxyl | Dissolve acetyl hydroxylamine in 40-60% aqueous ethanol with sodium hydroxide, add methyl sulfate dropwise at -10 to 0°C, react 3-4 hours at 20-25°C, filter and concentrate under reduced pressure. | Acetyl hydroxylamine, sodium hydroxide, methyl sulfate, aqueous ethanol; -10 to 25°C |

| 3. Preparation of Methoxylamine Hydrochloride | React acetyl Vasoxyl with 50-52% aqueous sulfuric acid at 70-80°C for 3-4 hours, distill to recover acetic acid, adjust pH to 10-12 with sodium hydroxide, filter, then acidify with concentrated hydrochloric acid to pH 2-3 at -5 to 0°C, stir, filter, and dry to obtain the hydrochloride salt. | Acetyl Vasoxyl, sulfuric acid, sodium hydroxide, hydrochloric acid; 70-80°C, then -5 to 0°C |

This method is advantageous in that it avoids the use of toxic substances such as sulfur dioxide and sodium nitrite, reducing environmental waste gases like nitric oxide. The process is conducted under moderate reaction conditions, improving safety and environmental compatibility.

Reaction Conditions and Stoichiometry

The molar ratios and conditions critical for optimal yield are summarized below:

| Step | Reagents | Molar Ratio (approximate) | Temperature | Time |

|---|---|---|---|---|

| 1 | Oxammonium hydrochloride : Salt of wormwood : Ethanol : Ethyl acetate | 1 : 6-8 : 8-10 : 1.5-2.0 | Reflux (approx. 78°C) | 2-3 hours |

| 2 | Acetyl hydroxylamine : Sodium hydroxide : Ethanol : Methyl sulfate | 1 : 2.0-2.4 : 3-4 : 1.6-2.2 | -10 to 25°C | 3-4 hours |

| 3 | Acetyl Vasoxyl : Sulfuric acid | 1 : 1.3-1.6 | 70-80°C (reaction), -5 to 0°C (acidification) | 3-4 hours (reaction), 1-2 hours (acidification) |

The pH adjustments are crucial for precipitation and isolation of the hydrochloride salt, with alkaline pH (10-12) used to remove impurities and acidic pH (2-3) to precipitate the product.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Hydrolysis of O-substituted benzaldehyde oximes | Simple, uses readily available precursors, mild conditions, scalable | Requires careful control of pH and temperature to avoid decomposition |

| Multi-step acetyl hydroxylamine route | Avoids toxic reagents, environmentally friendly, good yield and purity | Multi-step process, requires precise temperature and pH control, longer reaction times |

Purification and Yield

Both methods typically conclude with filtration and drying of the hydrochloride salt. The multi-step method includes azeotropic distillation steps to recover solvents and remove water, improving yield and purity. The product is obtained as a crystalline solid with high stability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are often used.

Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

O-(3-Methoxyphenyl)hydroxylamine hydrochloride is an organic compound with a hydroxylamine functional group attached to a 3-methoxyphenylmethyl moiety. It is often used in its hydrochloride salt form to enhance stability and solubility in aqueous solutions.

Scientific Research Applications

This compound has applications across different fields:

- Organic Synthesis It serves as a versatile reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

- Biology It is used in biological research to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives. Hydroxylamines, including O-(3-methoxyphenyl)methyl]hydroxylamine, exhibit diverse biological activities and have been shown to interact with various enzymes and proteins, influencing their activity.

- Medicine The compound has potential medicinal applications, particularly in the development of drugs that target specific biochemical pathways. Research has indicated that O-[(3-methoxyphenyl)methyl]hydroxylamine interacts with various biological targets and can inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications.

- Industry It is used in the industrial sector for the synthesis of various chemicals and materials, including polymers and pharmaceuticals.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of oximes of steroids having a keto group . It is also used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids . It is a versatile reagent utilized for the detection of carbonyl-containing compounds by gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and other methods and is also used for EC/LC analysis of keto-steroids and carbohydrates .

Case Studies

- Carcinogenicity Studies Research involving B6C3F1 mice demonstrated exposure to ortho-anisidine hydrochloride (a related compound).

- EGFR Inhibitor It can be used to discover a selective, orally bioavailable, epidermal growth factor receptor (EGFR) inhibitor that exhibits high brain penetration and potent activity in osimertinib-resistant cell lines bearing L858R/C797S and exon19del/C797S EGFR resistance mutations .

- Complexing Cyclic Hydroxamic Acids Cyclic hydroxamic acids can be viewed as effective binders of soluble iron and can therefore be useful moieties for employing in compounds to treat iron .

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: O-(3-Methoxyphenyl)hydroxylamine Hydrochloride can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of hydroxylamine derivatives depend on the substituent attached to the oxygen atom. Below is a comparison with key analogs:

Physical and Analytical Properties

*Estimated based on structural analogs.

Biological Activity

O-(3-Methoxyphenyl)hydroxylamine Hydrochloride is a chemical compound notable for its diverse biological activities, particularly its enzyme inhibition capabilities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the molecular formula and appears as a white crystalline solid. The compound contains a hydroxylamine functional group, which is critical for its reactivity in biochemical processes. It primarily acts by binding to the active sites of various enzymes, thereby inhibiting their catalytic activities. This inhibition can significantly affect metabolic pathways, making it a candidate for therapeutic applications in areas such as oncology and inflammation control.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is central to its biological activity. Studies indicate that it interacts with enzymes involved in metabolic processes, potentially leading to applications in treating diseases such as cancer and inflammatory conditions. The compound's inhibition mechanism often involves blocking substrate binding at the enzyme's active site, thereby preventing normal catalytic function.

Antioxidant Properties

In addition to enzyme inhibition, this compound exhibits antioxidant properties . Hydroxylamines are known to scavenge free radicals, providing protective effects against oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some comparable hydroxylamines:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| O-(2-Fluorobenzyl)hydroxylamine Hydrochloride | 215599-91-0 | 0.84 |

| (2,3,4,5-Tetrafluorophenyl)methanol | 53072-18-7 | 0.78 |

| O-(4-Fluorobenzyl)hydroxylamine Hydrochloride | 51572-89-5 | 0.76 |

| O-(4-(Trifluoromethyl)benzyl)hydroxylamine Hydrochloride | 321574-29-2 | 0.61 |

The methoxy substitution on the aromatic ring of O-(3-Methoxyphenyl)hydroxylamine distinguishes it from these fluorinated analogs, influencing its reactivity and biological profile.

Anti-Cancer Activity

Research has highlighted the anti-cancer potential of this compound through various studies assessing its antiproliferative effects on cancer cell lines. For instance, it was found to exhibit significant growth inhibition in human cancer cell lines with GI50 values indicating substantial potency .

Inhibition of HBV RNase H

Recent studies have also explored the compound's efficacy against Hepatitis B Virus (HBV) by targeting its RNase H activity. Compounds with similar structures have demonstrated promising results in inhibiting HBV replication with low EC50 values and minimal cytotoxicity . This suggests that this compound may hold potential as an antiviral agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of O-(3-Methoxyphenyl)hydroxylamine Hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves reacting 3-methoxybenzyl chloride with hydroxylamine hydrochloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Key parameters include:

- Temperature Control : Maintain reaction temperatures between 0–5°C to minimize decomposition .

- Solvent Selection : Use polar aprotic solvents (e.g., ethanol or methanol) to enhance solubility of intermediates .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials and by-products .

- Validation : Monitor reaction progress via TLC or NMR. Yield optimization often requires iterative adjustments to molar ratios (e.g., hydroxylamine excess) .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or methanol-water systems to achieve >95% purity. Slow cooling enhances crystal formation .

- Column Chromatography : For trace impurities, silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:1) improve separation .

- HPLC : Preparative HPLC with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water resolves challenging contaminants .

Q. How can researchers analytically quantify trace hydroxylamine hydrochloride impurities in this compound?

- Methodological Answer :

- Pre-Column Derivatization : React hydroxylamine with benzaldehyde to form UV-active benzaldoxime. Use HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water (60:40) mobile phase. Limit of quantitation (LOQ) is ~12 ppm .

- NMR Spectroscopy : ¹H-NMR (DMSO-d6) detects residual hydroxylamine via δ 5.2–5.5 ppm (NH2 group) .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of this compound in amination reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with electrophiles (e.g., carbonyl compounds). The methoxy group’s electron-donating effect enhances nucleophilicity at the hydroxylamine NH2 group .

- DFT Calculations : Compare charge distribution with non-methoxy analogs (e.g., O-benzylhydroxylamine) to quantify resonance stabilization effects .

- Experimental Validation : Synthesize oxime derivatives and characterize via X-ray crystallography to confirm regioselectivity .

Q. How does the steric and electronic profile of this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperatures (typically >150°C for aryl-hydroxylamines) .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The methoxy group improves stability in acidic conditions (pH 3–6) by reducing protonation-induced decomposition .

- Comparative Data : Contrast with O-(4-Chlorobenzyl)hydroxylamine hydrochloride, where electron-withdrawing substituents reduce thermal stability .

Q. What strategies can elucidate interactions between this compound and biological targets (e.g., enzymes or mitochondria)?

- Methodological Answer :

- Mitochondrial Assays : Use JC-1 dye to measure membrane potential changes in cell lines treated with the compound. Compare effects under hypoxic vs. normoxic conditions .

- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) via fluorescence-based activity assays. IC50 values indicate potency and selectivity .

- Mechanistic Probes : Synthesize a fluorescent analog (e.g., BODIPY-tagged derivative) for live-cell imaging to track subcellular localization .

Contradictions and Resolution

- Synthetic Yields : reports low-temperature synthesis, while suggests room-temperature reactions. Resolution: Pilot reactions at both conditions with kinetic monitoring (e.g., in situ IR) can identify optimal protocols .

- Biological Activity : Some hydroxylamines show mitochondrial toxicity (), while others act as enzyme inhibitors ( ). System-specific assays (e.g., tumor vs. normal cell lines) are critical for contextualizing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.